tert-Butyl ((3S,4R)-4-aminotetrahydrofuran-3-yl)carbamate
Description
tert-Butyl ((3S,4R)-4-aminotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C9H18N2O3. It is characterized by a five-membered ring structure containing an oxolane ring, a primary amine group, and a tert-butyl carbamate group
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 |
InChI Key |
HWYDCYLRWDJCCH-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-4-aminotetrahydrofuran-3-ylcarbamate typically involves the reaction of cis-4-aminotetrahydrofuran-3-ol with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction proceeds as follows:
- Dissolve cis-4-aminotetrahydrofuran-3-ol in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain tert-butyl cis-4-aminotetrahydrofuran-3-ylcarbamate.
Industrial Production Methods
Industrial production methods for tert-butyl cis-4-aminotetrahydrofuran-3-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3S,4R)-4-aminotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
tert-Butyl ((3S,4R)-4-aminotetrahydrofuran-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl cis-4-aminotetrahydrofuran-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active amine species . These interactions can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl cis-4-aminotetrahydrofuran-2-ylcarbamate
- Tert-butyl trans-4-aminotetrahydrofuran-3-ylcarbamate
- tert-Butyl ((3S,4R)-4-aminotetrahydrofuran-3-yl)carbamate
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
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